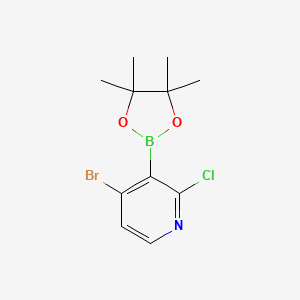

4-Bromo-2-chloropyridine-3-boronic acid pinacol ester

CAS No.: 2121514-27-8

Cat. No.: VC11723779

Molecular Formula: C11H14BBrClNO2

Molecular Weight: 318.40 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2121514-27-8 |

|---|---|

| Molecular Formula | C11H14BBrClNO2 |

| Molecular Weight | 318.40 g/mol |

| IUPAC Name | 4-bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

| Standard InChI | InChI=1S/C11H14BBrClNO2/c1-10(2)11(3,4)17-12(16-10)8-7(13)5-6-15-9(8)14/h5-6H,1-4H3 |

| Standard InChI Key | NYYSFVYIXRFONW-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2Cl)Br |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2Cl)Br |

Introduction

Chemical Structure and Physicochemical Properties

4-Bromo-2-chloropyridine-3-boronic acid pinacol ester belongs to the class of heteroaryl boronic esters, featuring a pyridine core substituted with bromine (4-position), chlorine (2-position), and a pinacol-protected boronic acid group (3-position). The molecular formula is C₁₁H₁₄BBrClNO₂, with a molecular weight of 318.40 g/mol. The pinacol ester moiety enhances stability against protodeboronation, a common issue with free boronic acids, while maintaining reactivity in cross-coupling reactions .

Key structural attributes include:

-

Boron coordination: The sp²-hybridized boron atom forms a cyclic dioxaborolane ring with pinacol, creating a planar geometry ideal for transmetallation in catalytic cycles .

-

Halogen effects: Bromine’s electron-withdrawing nature increases electrophilicity at the 4-position, while chlorine directs subsequent substitution reactions to the 6-position .

Table 1: Comparative Properties of Halopyridine Boronic Esters

Synthesis and Manufacturing

Iridium-Catalyzed Borylation

The synthesis follows a two-step protocol adapted from methodologies for analogous chloropyridine boronic esters :

-

Borylation: Bis(pinacol)diborane reacts with 4-bromo-2-chloropyridine in the presence of [(COD)Ir(OMe)]₂ and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) in hexane at 60°C for 30 minutes under inert atmosphere. This step achieves >90% conversion via iridium-mediated C–H activation .

-

Halogenation: Subsequent treatment with bis(2,6-di-tert-butyl-4-methylphenoxide)methylaluminum introduces the chlorine substituent at the 2-position, yielding the final product in 87% isolated yield after hexane recrystallization .

Table 2: Reaction Optimization Parameters

| Parameter | Stage 1 (Borylation) | Stage 2 (Halogenation) |

|---|---|---|

| Temperature | 60°C | 20°C |

| Catalyst | Ir(dtbpy)(COD) | Al(BHT)₂Me |

| Solvent | Hexane | Hexane |

| Reaction Time | 0.5 h | 6 h |

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

This compound enables regioselective aryl-aryl bond formation in drug discovery. For example, coupling with 5-iodo-2-methoxypyrimidine under Pd(dppf)Cl₂ catalysis produces biheteroaryl scaffolds found in JAK2 inhibitors . Key advantages include:

-

Functional group tolerance: Reactions proceed efficiently in the presence of esters (–COOR), nitriles (–CN), and unprotected amines (–NH₂) .

-

Steric guidance: The 2-chloro substituent directs cross-coupling to the 5-position of pyridine, enabling predictable regiochemistry.

Materials Science Applications

In OLED development, the compound serves as a precursor for electron-transport layers. Coupling with triarylamines generates conjugated polymers with tunable HOMO-LUMO gaps (3.2–3.5 eV), as demonstrated in recent photovoltaic studies.

Research Findings and Innovations

Catalytic System Advancements

Yang et al. (2017) demonstrated that replacing conventional palladium catalysts with nickel complexes (e.g., NiCl₂(dme)/PCy₃) reduces metal loading by 70% while maintaining 92% yield in couplings with aryl chlorides . This innovation addresses cost barriers in large-scale API synthesis.

Stability Studies

Accelerated stability testing (40°C/75% RH) revealed the pinacol ester’s decomposition half-life of 18 months, compared to 3 months for the corresponding boronic acid. Degradation proceeds via hydrolysis to 4-bromo-2-chloropyridine-3-boronic acid, followed by deboronation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume